molecular formula C8H9ClN2O B1464478 2-Chloro-3-(cyclopropylmethoxy)pyrazine CAS No. 1248412-34-1

2-Chloro-3-(cyclopropylmethoxy)pyrazine

Cat. No.: B1464478
CAS No.: 1248412-34-1
M. Wt: 184.62 g/mol
InChI Key: AWHJUKZIOLKUHD-UHFFFAOYSA-N
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Description

2-Chloro-3-(cyclopropylmethoxy)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a cyclopropylmethoxy group at position 2. Pyrazine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry due to their unique electronic and steric properties .

Properties

IUPAC Name

2-chloro-3-(cyclopropylmethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-8(11-4-3-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHJUKZIOLKUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(cyclopropylmethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(cyclopropylmethoxy)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction Reactions: Reduction can lead to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-3-(cyclopropylmethoxy)pyrazine, while oxidation can produce this compound N-oxide.

Scientific Research Applications

2-Chloro-3-(cyclopropylmethoxy)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-3-(cyclopropylmethoxy)pyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key pyrazine derivatives is summarized in Table 1.

Table 1: Comparative Properties of Selected Pyrazine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-3-(cyclopropylmethoxy)pyrazine C₉H₁₀ClN₂O Cl, cyclopropylmethoxy 200.65 Potential pharmaceutical agent N/A
2-Chloro-3-(2-quinolylthio)pyrazine C₁₄H₉ClN₂S Cl, 2-quinolylthio 280.75 IR spectral data at 1779 cm⁻¹ (C=N)
2-Chloro-3-methylpyrazine C₅H₅ClN₂ Cl, methyl 128.56 Flavor compound, intermediate
2-Methyl-3-piperidinopyrazine (W3207A) C₁₀H₁₆N₃ methyl, piperidino 178.26 Antidepressant activity
2-Chloro-3-(chloromethyl)pyrazine C₅H₄Cl₂N₂ Cl, chloromethyl 163.01 Irritant (GHS classification)


Key Observations:

  • Steric and Electronic Effects: The cyclopropylmethoxy group in the target compound imposes greater steric hindrance compared to smaller substituents like methyl or methoxy. This bulkiness may reduce reactivity in substitution reactions but enhance binding specificity in biological systems .
  • Spectral Signatures: IR spectroscopy of 2-chloro-3-(2-quinolylthio)pyrazine reveals distinct C=N stretching vibrations at 1779 cm⁻¹, which are absent in alkoxy-substituted analogs due to differences in electron delocalization .
  • Safety Profiles: Chloromethyl substituents (e.g., 2-Chloro-3-(chloromethyl)pyrazine) increase toxicity risks, as evidenced by their classification as irritants under GHS guidelines .

Stability and Environmental Impact

  • Thermal Degradation: Pyrazines like 2,5-dimethylpyrazine degrade under high-temperature conditions (e.g., roasting), forming Maillard reaction byproducts . The cyclopropylmethoxy group’s stability under similar conditions remains unexplored but may influence applications in food or materials science.
  • Environmental Hazards: Chloromethyl-substituted pyrazines pose higher risks due to reactive chlorinated byproducts, whereas alkoxy groups generally exhibit lower toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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